REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[n:4]([CH2:14][CH2:15][O:16][CH3:17])[n:5][c:6]([C:11](=[O:12])[NH2:13])[c:7]1[N+:8]([O-:9])=[O:10].[CH3:18][CH2:19][OH:20]>>[CH2:1]([CH3:2])[c:3]1[n:4]([CH2:14][CH2:15][O:16][CH3:17])[n:5][c:6]([C:11](=[O:12])[NH2:13])[c:7]1[NH2:8]
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Name
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CCc1c([N+](=O)[O-])c(C(N)=O)nn1CCOC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1c([N+](=O)[O-])c(C(N)=O)nn1CCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCc1c(N)c(C(N)=O)nn1CCOC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |